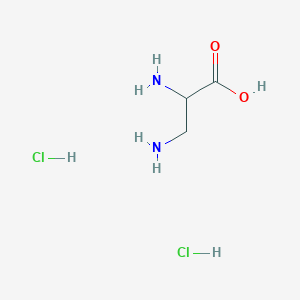
2,3-Diaminopropanoic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diaminopropanoic acid dihydrochloride is a non-proteinogenic amino acid. It is a derivative of 2,3-diaminopropionic acid, which is found in certain secondary metabolites such as zwittermicin A and tuberactinomycin
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Diaminopropanoic acid dihydrochloride can be synthesized through the pyridoxal phosphate (PLP) mediated amination of serine . This method involves the use of serine as a starting material, which undergoes amination in the presence of PLP to form 2,3-diaminopropionic acid. The resulting compound is then converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same basic principles as the laboratory methods. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Diaminopropanoic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in substitution reactions where one or both amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.
Applications De Recherche Scientifique
2,3-Diaminopropanoic acid dihydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-diaminopropanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a precursor to bioactive molecules that exert their effects through various biochemical pathways. For example, it may be involved in the synthesis of antibiotics like zwittermicin A, which target bacterial ribosomes and inhibit protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diaminobutyric acid: Another non-proteinogenic amino acid with similar structural features.
3-Amino-DL-alanine: A compound with a similar amino acid backbone but different functional groups.
Lysine: A proteinogenic amino acid with two amino groups, similar to 2,3-diaminopropanoic acid.
Uniqueness
2,3-Diaminopropanoic acid dihydrochloride is unique due to its specific structure and the presence of two amino groups on adjacent carbon atoms. This structural feature allows it to participate in a variety of chemical reactions and makes it a valuable building block in synthetic chemistry .
Propriétés
Formule moléculaire |
C3H10Cl2N2O2 |
|---|---|
Poids moléculaire |
177.03 g/mol |
Nom IUPAC |
2,3-diaminopropanoic acid;dihydrochloride |
InChI |
InChI=1S/C3H8N2O2.2ClH/c4-1-2(5)3(6)7;;/h2H,1,4-5H2,(H,6,7);2*1H |
Clé InChI |
TYEJBZICQABABM-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)O)N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




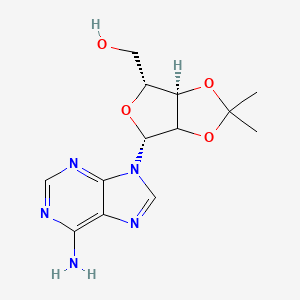
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B13396611.png)
![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid](/img/structure/B13396621.png)
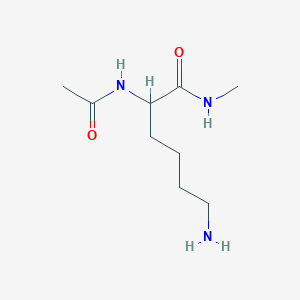
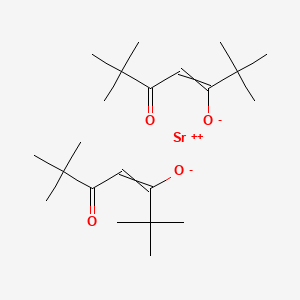
![4-(5-Bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one](/img/structure/B13396643.png)
![N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]lysine methyl ester](/img/structure/B13396647.png)
![1-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13396656.png)
![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane-2-carbonitrile](/img/structure/B13396665.png)
![[1-[1-(Anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B13396669.png)
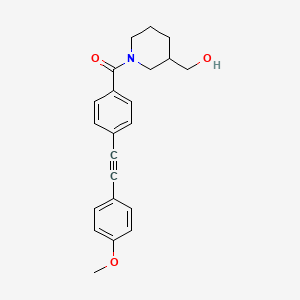
![2-[[(3aR,4S,6R,6aS)-6-[[5-Amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13396692.png)
